5,6-dimethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine
Description
5,6-Dimethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine is a thienopyrimidine derivative characterized by dimethyl substitutions at the 5- and 6-positions of the thieno[2,3-d]pyrimidine core and a chiral 1-phenylethylamine group at position 2. Thienopyrimidines are privileged scaffolds in medicinal chemistry due to their structural resemblance to purines, enabling interactions with kinase ATP-binding sites .
Properties
IUPAC Name |
5,6-dimethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S/c1-10-12(3)20-16-14(10)15(17-9-18-16)19-11(2)13-7-5-4-6-8-13/h4-9,11H,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXOOHLFFRERFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC(C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 5,6-dimethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine is the Cytochrome bd oxidase (Cyt-bd) . This enzyme is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism.
Mode of Action
The compound inhibits the activity of Cyt-bd. The inhibition of this enzyme disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its death.
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway in Mycobacterium tuberculosis. By inhibiting the Cyt-bd, the compound disrupts the electron transport chain, leading to a decrease in ATP production.
Result of Action
The inhibition of Cyt-bd leads to a decrease in ATP production, which is critical for the survival and proliferation of Mycobacterium tuberculosis. This results in the death of the bacteria, thereby exerting its antimicrobial effects.
Action Environment
The efficacy of the compound can be influenced by the expression levels of the Cyt-bd-encoding genes. For instance, the compound was found to be less potent against Mycobacterium tuberculosis H37Rv compared to N0145, which may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted Mycobacterium tuberculosis H37Rv strain.
Biological Activity
5,6-Dimethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly as a calcium receptor antagonist and its implications in various therapeutic contexts. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
The compound is synthesized through a multicomponent strategy involving the reaction of thieno[2,3-d]pyrimidine derivatives with phenylethylamine. The resulting product exhibits specific structural characteristics conducive to biological activity.
Calcium Receptor Antagonism
Research indicates that compounds within the thieno[2,3-d]pyrimidine class, including 5,6-dimethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine, demonstrate significant inhibition of calcium receptor activity. This mechanism is crucial for regulating extracellular calcium levels, which are vital for various physiological processes such as muscle contraction and neurotransmitter release .
In Vitro Studies
In vitro studies have shown that the compound exhibits potent activity against specific targets:
- Colony-Stimulating Factor 1 Receptor (CSF1R) : The compound has been tested for its inhibitory effects on CSF1R, a receptor involved in macrophage differentiation. It demonstrated subnanomolar enzymatic inhibition, suggesting a strong potential for therapeutic applications in diseases where macrophage activity is dysregulated .
- Antitumor Activity : In a study assessing various thieno[2,3-d]pyrimidine derivatives for their anticancer properties, several compounds exhibited IC50 values ranging from 23.2 to 49.9 μM against breast cancer cell lines. The structure-activity relationship indicated that modifications in the aryl group significantly influenced antitumor potency .
Structure-Activity Relationship (SAR)
The biological activity of 5,6-dimethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine is closely related to its structural components.
| Modification | Effect on Activity |
|---|---|
| Methylation at N4 | Increased CSF1R activity |
| Variation in Aryl Group | Significant impact on potency against cancer cells |
| Substituents on Thieno | Altered receptor selectivity |
This table summarizes how different modifications can enhance or reduce the biological activity of the compound.
Case Study 1: Anticancer Efficacy
A study conducted on a series of thieno[2,3-d]pyrimidines revealed that compounds structurally similar to 5,6-dimethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine were evaluated for their efficacy against various cancer cell lines. The results indicated that specific structural features contributed to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .
Case Study 2: Calcium Homeostasis
Another investigation focused on the role of calcium receptor antagonists in maintaining calcium homeostasis in mammalian systems. The study illustrated how compounds like 5,6-dimethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine could modulate calcium levels effectively, which is critical for preventing pathological conditions associated with calcium imbalance .
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit promising anticancer properties. A study highlighted the synthesis of a series of thieno[2,3-d]pyrimidin-4-amines and their evaluation against various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly against breast cancer cells, indicating potential as novel anticancer agents .
Anti-inflammatory Properties
The compound's structural analogs have been investigated for anti-inflammatory effects. In a comparative study, certain thienopyrimidine derivatives displayed activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The synthesized compounds showed a high safety profile with minimal ulcerogenic effects .
Antimicrobial Activity
Thieno[2,3-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties. Compounds derived from this scaffold exhibited activity against various bacterial strains and fungi, making them candidates for further development as antimicrobial agents .
Synthesis and Derivative Development
The synthesis of 5,6-dimethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. The compound can be synthesized from readily available precursors through methods such as palladium-catalyzed coupling reactions or cyclization processes involving thiourea derivatives .
Synthesis Pathway Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Coupling | Palladium catalyst | 50°C - 60°C |
| 2 | Cyclization | Thiourea derivatives | Varies depending on substrate |
| 3 | Functionalization | Alkylating agents | Ambient conditions |
Case Studies and Findings
Several case studies have documented the efficacy of thieno[2,3-d]pyrimidine derivatives:
- Breast Cancer Study : A recent study focused on the anticancer activity of thieno[2,3-d]pyrimidin-4-amines against MCF-7 breast cancer cells. The study found that certain derivatives inhibited cell growth by inducing apoptosis through mitochondrial pathways .
- Inflammation Model : In an animal model of inflammation, compounds exhibited significant reductions in paw edema when compared to control groups treated with standard NSAIDs like diclofenac .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
*Calculated based on molecular formula C₁₇H₁₉N₃S.
Key Observations:
Substituent Position and Activity :
- The 5,6-dimethyl substitution in the target compound and Fasnall likely enhances metabolic stability compared to halogenated analogues (e.g., 6-bromo in Compound 1) .
- The phenylethylamine group in the target compound may improve solubility compared to bulkier pyrrolidinyl (Fasnall) or cyclopentyl substituents .
Biological Target Specificity: Compound 1 and its Heck coupling derivatives (e.g., acrylate adducts) show nanomolar EGFR inhibition, suggesting that the phenylethylamine moiety is critical for ATP-binding site interaction . Fasnall’s benzyl-pyrrolidinyl group redirects activity toward fatty acid synthase (FASN), highlighting how amine substituents dictate target selectivity .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to Compound 1, involving palladium-catalyzed cross-coupling or nucleophilic displacement reactions .
- Microwave-assisted synthesis (e.g., in ) could optimize yields for analogues with sterically hindered substituents .
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacokinetic and Physicochemical Parameters
*Calculated using fragment-based methods.
Key Findings:
- Lipophilicity : The target compound’s LogP (~3.5) is lower than Fasnall’s (4.2), suggesting better aqueous solubility and oral bioavailability.
- Target Engagement : The phenylethylamine group in Compound 1 and the target compound may mimic adenine-binding motifs in kinases, enhancing EGFR affinity .
- Selectivity Challenges : Bulky substituents (e.g., pyrrolidinyl in Fasnall) reduce off-target effects but may limit blood-brain barrier penetration .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5,6-dimethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine, and how can reaction conditions be optimized for yield?
- Methodology : The compound is typically synthesized via a multi-step approach:
Cyclocondensation : React 2-aminothiophene-3-carboxylate derivatives with appropriate ketones or aldehydes under acidic conditions to form the thieno[2,3-d]pyrimidine core .
Nucleophilic Substitution : Introduce the (1-phenylethyl)amine moiety via a Buchwald-Hartwig coupling or direct displacement reaction using NaBH₃CN as a reducing agent to stabilize intermediates .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product.
- Optimization : Adjust reaction temperature (60–90°C), solvent polarity (DMF or THF), and stoichiometry (1:1.2 molar ratio of core to amine) to improve yields (target ≥75%) .
Q. Which analytical techniques are critical for characterizing this compound, and how do they confirm structural integrity?
- Techniques :
- ¹H/¹³C NMR : Confirm regiochemistry of dimethyl groups (e.g., δ 2.3–2.5 ppm for methyl protons) and the presence of the phenylethyl chain (aromatic protons at δ 7.2–7.4 ppm) .
- IR Spectroscopy : Validate amine N–H stretches (~3400 cm⁻¹) and C=S/C=N vibrations (1600–1500 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 352) and fragmentation patterns .
- Cross-Validation : Compare spectral data with structurally analogous thienopyrimidines to resolve ambiguities .
Q. What initial biological screening approaches are recommended for assessing its therapeutic potential?
- Assays :
- Enzyme Inhibition : Test against dihydrofolate reductase (DHFR) or kinases using fluorometric assays (IC₅₀ determination) .
- Antimicrobial Activity : Employ broth microdilution (MIC values against S. aureus and E. coli) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity .
- Controls : Include known inhibitors (e.g., methotrexate for DHFR) and solvent-only blanks .
Advanced Research Questions
Q. How do substituent variations on the thieno[2,3-d]pyrimidine core affect biological activity, and what methodologies identify key pharmacophores?
- SAR Strategies :
Systematic Substitution : Synthesize analogs with halogens, methoxy, or bulky groups at positions 5/6 and compare bioactivity .
Computational Docking : Use AutoDock Vina to model interactions with DHFR (PDB ID: 1U72) and identify H-bond donors/acceptors .
- Key Findings : Methyl groups at 5/6 enhance lipophilicity and membrane permeability, while electron-withdrawing substituents improve enzyme affinity .
Q. What strategies resolve contradictions in bioactivity data across different studies (e.g., varying IC₅₀ values for the same target)?
- Root Causes :
- Purity Issues : Validate compound integrity via HPLC (≥95% purity) to exclude impurities affecting assays .
- Assay Conditions : Standardize buffer pH (7.4), temperature (37°C), and ATP concentration (for kinase assays) .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers .
Q. How can computational chemistry predict reactivity and guide experimental design for novel derivatives?
- Methods :
- DFT Calculations : Optimize transition states (Gaussian 16) to predict regioselectivity in nucleophilic substitutions .
- Molecular Dynamics : Simulate solvation effects (water/DMSO) on conformational stability .
- Application : Prioritize synthetic routes with lower activation energies (ΔG‡ < 25 kcal/mol) to reduce trial-and-error experimentation .
Q. What are the challenges in resolving its crystal structure, and how does this inform molecular interactions?
- Crystallography :
- Challenges : Low crystal quality due to flexible phenylethyl chain; optimize vapor diffusion (ether/pentane) for slow crystallization .
- Insights : X-ray data reveal planar thienopyrimidine cores and π-π stacking with aromatic residues in target proteins .
Q. How to design experiments to study metabolic stability and degradation pathways?
- Approach :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
- Degradation Products : Identify oxidative metabolites (e.g., N-oxide formation) using high-resolution mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
